6-Chloronicotinoyl chloride hydrochloride

Overview

Description

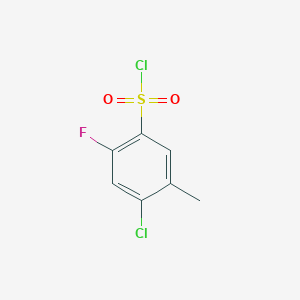

6-Chloronicotinoyl chloride hydrochloride is a white powder . It has a molecular formula of C6H3Cl2NO and a molecular weight of 176.00 .

Synthesis Analysis

6-Chloronicotinoyl chloride undergoes esterification reaction with diethylene glycol and pentaethylene glycol .Molecular Structure Analysis

The molecular structure of 6-Chloronicotinoyl chloride hydrochloride is represented by the SMILES stringClC(=O)c1ccc(Cl)nc1 . Chemical Reactions Analysis

6-Chloronicotinoyl chloride hydrochloride can be used in the preparation of various compounds. For instance, it can be used to synthesize [3 H]imidacloprid (a candidate radioligand), [3 H]acetamiprid, N,N′-(1,4-phenylene)bis(6-(4-aminophenoxy) nicotinamide), 3-acetyl-6-chloropyridine, and 1,3-dipropyl-8(6-chloro-3-pyridyl)xanthine .Physical And Chemical Properties Analysis

6-Chloronicotinoyl chloride hydrochloride has a melting point of 48-51 °C . It is a white powder with a molecular weight of 176.00 .Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Chloronicotinoyl chloride hydrochloride is used in the synthesis of various heterocyclic compounds. For instance, it reacts with enaminones to produce N-acylation products, which can be cyclized to create 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones. These compounds are attractive precursors for synthesizing polycondensed heterocycles like naphtho[2,3-h][1,6]naphthyridin-5-ones and pyrido[3,2-c][1,6]naphthyridin-6-ones (Valés, Lokshin, Pèpe, Guglielmetti, & Samat, 2002).

Preparation of Polyamides

This chemical plays a crucial role in preparing novel polyamides, particularly in producing poly(ether amide)s containing flexible ether groups, pyridine polar units, and bulky naphthyl units. These polyamides demonstrate significant physical and thermal properties (Mehdipour‐Ataei & Gharehkhani, 2013).

Development of Polyimide Nanofoams

In the field of materials science, 6-Chloronicotinoyl chloride hydrochloride is used to develop thermally stable, low dielectric constant, pyridine-based polyimide and related nanofoams. These materials exhibit potential for applications requiring high thermal stability and specific dielectric properties (Aram & Mehdipour‐Ataei, 2013).

Photolytic and Photocatalytic Degradation Studies

This compound has been the subject of studies focused on the photolytic and photocatalytic degradation of 6-chloronicotinic acid, a degradation product of neonicotinoid insecticides. These studies are significant for understanding the environmental impact and breakdown of insecticides (Žabar, Dolenc, Jerman, Franko, & Trebše, 2011).

Preparation of Chloropyridine Derivatives

In pharmaceutical chemistry, the synthesis of α-chloropyridine derivatives of γ-aminobutyric acid using 6-Chloronicotinoyl chloride hydrochloride has been reported. Such derivatives have potential applications in drug development (Kovganko, Sokolov, & Chernov, 2011).

Development of Nano-Scale Probes

6-Chloronicotinoyl chloride hydrochloride is instrumental in developing nanotechnology-based applications, such as the creation of NanoChlor, a nanoparticle-based fluorescent probe for chloride. Such probes are significant for biological and medical research (Bau, Selvestrel, Arduini, Zamparo, Lodovichi, & Mancin, 2012).

Cross-Coupling Reactions in Organic Chemistry

It is used in cross-coupling reactions to afford ketones from pyridine carboxylic acid chlorides and alkylzinc reagents. These reactions are crucial in the synthesis of various organic compounds (Iwai, Nakai, Mihara, Ito, Mizuno, & Ohno, 2009).

Environmental Chemistry

Research has also been conducted on the role of 6-Chloronicotinoyl chloride hydrochloride in environmental chemistry, particularly in understanding the chlorination reactions and the behavior of chloride ions in environmental systems (Lau, Abraham, & Roberts, 2016).

Safety And Hazards

6-Chloronicotinoyl chloride hydrochloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, clothing, eye protection, and face protection . In case of contact, immediate medical attention is advised .

properties

IUPAC Name |

6-chloropyridine-3-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO.ClH/c7-5-2-1-4(3-9-5)6(8)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDJIWMBLGYWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595011 | |

| Record name | 6-Chloropyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloronicotinoyl chloride hydrochloride | |

CAS RN |

66608-11-5 | |

| Record name | 6-Chloropyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloronicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)

![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)

![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)